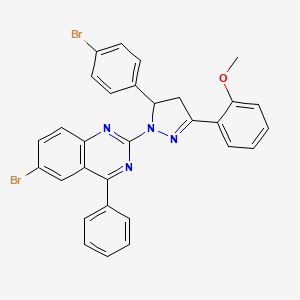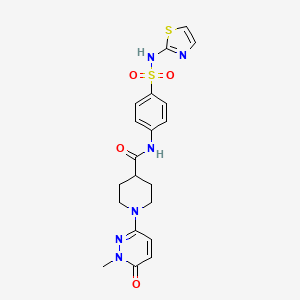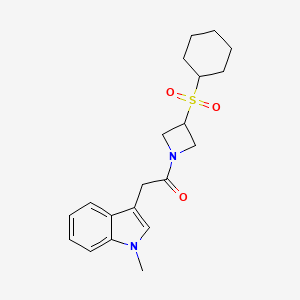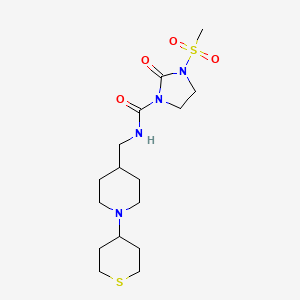![molecular formula C24H22N2O3S B2357609 (Z)-1-(3-metilbencil)-3-((o-tolilamino)metilen)-1H-benzo[c][1,2]tiazin-4(3H)-ona 2,2-dióxido CAS No. 892298-39-4](/img/structure/B2357609.png)
(Z)-1-(3-metilbencil)-3-((o-tolilamino)metilen)-1H-benzo[c][1,2]tiazin-4(3H)-ona 2,2-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
Los derivados de benzotiazinona han mostrado excelente actividad antituberculosa. Actúan inhibiendo la enzima decaprenilfosforil-beta-D-ribosa 2′-oxidasa (DprE1) en Mycobacterium tuberculosis, que es fundamental para la biosíntesis de la pared celular de las bacterias . Estos compuestos, incluyendo BTZ043 y PBTZ169, han demostrado una potente actividad contra cepas de tuberculosis sensibles a los medicamentos y multirresistentes . Los derivados están diseñados para mejorar los perfiles farmacocinéticos y reducir la citotoxicidad, lo que los convierte en candidatos prometedores para nuevos fármacos antituberculosos.
Mejora Farmacocinética
La modificación de los derivados de benzotiazinona puede conducir a perfiles farmacocinéticos mejorados. Esto incluye una mejor estabilidad metabólica y una menor capacidad de unión a proteínas plasmáticas . Estas mejoras son cruciales para el desarrollo de medicamentos orales que sean más efectivos y tengan menos efectos secundarios.
Agentes Antiinflamatorios
Las benzotiazinonas tienen potencial como agentes antiinflamatorios. Su similitud estructural con los inhibidores de la cox-2 sugiere que podrían desarrollarse para tratar afecciones relacionadas con la inflamación . La investigación en esta área podría conducir a nuevos tratamientos para enfermedades inflamatorias crónicas.
Inhibición Enzimática
Estos compuestos pueden actuar como inhibidores enzimáticos. Al inhibir enzimas específicas, las benzotiazinonas podrían usarse para tratar diversas enfermedades en las que la actividad enzimática es un factor contribuyente . Esta aplicación tiene una amplia gama de posibilidades, desde el cáncer hasta las enfermedades neurodegenerativas.
Imágenes de Fluorescencia
Los derivados de benzotiazinona pueden utilizarse en imágenes de fluorescencia. Su estructura química les permite utilizarse como marcadores fluorescentes, lo que puede ayudar en la visualización de procesos biológicos . Esta aplicación es particularmente útil en el diagnóstico médico y la investigación.
Regulación del Crecimiento de las Plantas
Los derivados se han explorado por su papel en la regulación del crecimiento de las plantas . Podrían utilizarse para desarrollar nuevos productos químicos agrícolas que ayuden a aumentar los rendimientos de los cultivos o a proteger las plantas de enfermedades.
Propiedades Antioxidantes
Las benzotiazinonas también exhiben propiedades antioxidantes. Podrían utilizarse para proteger las células del estrés oxidativo, que está implicado en muchas enfermedades, incluyendo el envejecimiento y el cáncer .
Actividad Antimicrobiana
Algunos derivados de benzotiazinona han mostrado actividad antimicrobiana contra diversas cepas bacterianas, como Escherichia coli y Bacillus cereus . Esto abre posibilidades para su uso como nuevos agentes antimicrobianos, especialmente en una era de creciente resistencia a los antibióticos.
Propiedades
IUPAC Name |
(3Z)-3-[(2-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-7-10-19(14-17)16-26-22-13-6-4-11-20(22)24(27)23(30(26,28)29)15-25-21-12-5-3-9-18(21)2/h3-15,25H,16H2,1-2H3/b23-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUBJOFRTNGHAF-HAHDFKILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4C)S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4C)/S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2357529.png)


![N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2357533.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)
![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B2357540.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2357542.png)

